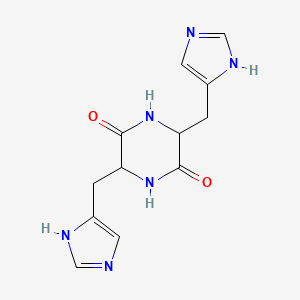
Cyclo(histidylhistidyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(histidylhistidyl), also known as Cyclo(histidylhistidyl), is a useful research compound. Its molecular formula is C12H14N6O2 and its molecular weight is 274.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclo(histidylhistidyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(histidylhistidyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Cyclo(histidylhistidyl) has been studied for its anticancer properties. Research indicates that cyclic diketopiperazines, including those derived from histidine, demonstrate significant anti-tumor activity. For instance, cyclo(histidylphenylalany) exhibited a notable reduction in cell viability in cervical carcinoma cells, suggesting potential as an anticancer agent .
Table 1: Anticancer Activity of Cyclo(histidylhistidyl) and Related Compounds
| Compound | Cancer Type | Cell Viability Reduction (%) | Reference |
|---|---|---|---|
| Cyclo(histidylphenylalany) | Cervical Carcinoma | Significant (P < 0.05) | |
| Cyclo(histidyltyrosyl) | Not specified | Significant (P < 0.05) |
Anti-inflammatory Effects
Cyclo(histidylhistidyl) and its derivatives have shown promise in managing inflammatory conditions. Cyclo(histidine-proline), a related compound, demonstrated protective effects against liver diseases characterized by inflammation, such as non-alcoholic fatty liver disease (NAFLD). It reduced lipid accumulation and systemic inflammation in mouse models .
Table 2: Anti-inflammatory Effects of Cyclo(histidine Derivatives)
| Compound | Condition | Effect | Reference |
|---|---|---|---|
| Cyclo(histidine-proline) | NAFLD | Reduced inflammation | |
| Cyclo(histidylhistidyl) | Not specified | Potential anti-inflammatory |
Synthesis and Stability
The synthesis of cyclo(histidylhistidyl) can be achieved through various chemical methods, often involving the cyclization of linear peptides. The cyclic structure confers increased stability against enzymatic degradation compared to linear peptides, enhancing its potential therapeutic applications .
Table 3: Synthesis Methods for Cyclo(histidylhistidyl)
| Method | Description | Reference |
|---|---|---|
| Chemical Cyclization | Formation through peptide bond formation | |
| Enzymatic Methods | Utilization of enzymes for cyclization |
Case Study: Liver Disease Management
In a study focusing on the management of NAFLD, treatment with cyclo(histidine-proline) showed significant reductions in liver steatosis and fibrosis markers in animal models. This suggests potential clinical applications for cyclo(histidylhistidyl) derivatives in treating liver-related diseases .
Case Study: Antimicrobial Activity
Cyclo(histidylhistidyl)'s derivatives have also been evaluated for antimicrobial properties. Research indicates that certain diketopiperazines exhibit antibacterial and antifungal activities, making them candidates for further investigation as antimicrobial agents .
Propriétés
Numéro CAS |
6858-59-9 |
|---|---|
Formule moléculaire |
C12H14N6O2 |
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
3,6-bis(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H14N6O2/c19-11-9(1-7-3-13-5-15-7)17-12(20)10(18-11)2-8-4-14-6-16-8/h3-6,9-10H,1-2H2,(H,13,15)(H,14,16)(H,17,20)(H,18,19) |
Clé InChI |
DTWZALREPCVBIQ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |
SMILES canonique |
C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |
Synonymes |
cyclo(His-His) cyclo(histidyl-histidyl) cyclo(histidylhistidyl) cyclo(L-histidyl-L-histidyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















